6-amino-1H-indole-3-carbaldehyde
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Overview
Description
6-Amino-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and their role as precursors in the synthesis of complex molecules. The presence of both an amino group and an aldehyde group in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the direct amination of 1H-indole-3-carbaldehyde using suitable amination reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Amino-1H-indole-3-carboxylic acid.
Reduction: 6-Amino-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
6-Amino-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the amino group, making it less versatile in certain reactions.
6-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom instead of an amino group, leading to different reactivity and applications.
Uniqueness: 6-Amino-1H-indole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, allowing for a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
6-amino-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNJJCTMJQWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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